1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide
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Overview
Description
1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzyl group, a propan-2-yl group, and an iodide ion. Imidazole derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Core: The imidazole ring can be synthesized via the cyclization of amido-nitriles or through the reaction of ketones and amines in the presence of elemental sulfur.
Introduction of Substituents: The benzyl and propan-2-yl groups are introduced through nucleophilic substitution reactions.
Quaternization: The final step involves the quaternization of the imidazole nitrogen with methyl iodide to form the iodide salt.
Industrial production methods often utilize microwave-assisted synthesis to enhance reaction efficiency and yield. This method allows for the rapid heating of reactants, leading to shorter reaction times and higher product purity .
Chemical Reactions Analysis
1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the corresponding amines .
Scientific Research Applications
1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological target and the context of its application .
Comparison with Similar Compounds
1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide can be compared with other imidazole derivatives, such as:
1-Benzylimidazole: Lacks the propan-2-yl and iodide groups, resulting in different chemical and biological properties.
1-Methylimidazole: Contains a methyl group instead of the benzyl and propan-2-yl groups, leading to variations in reactivity and applications.
2-Phenylimidazole:
The uniqueness of this compound lies in its specific substituents and the presence of the iodide ion, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C15H20IN3O |
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Molecular Weight |
385.24 g/mol |
IUPAC Name |
N-benzyl-3-methyl-N-propan-2-ylimidazol-3-ium-1-carboxamide;iodide |
InChI |
InChI=1S/C15H20N3O.HI/c1-13(2)18(11-14-7-5-4-6-8-14)15(19)17-10-9-16(3)12-17;/h4-10,12-13H,11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
UPOUOIKTXRNLDI-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)N2C=C[N+](=C2)C.[I-] |
Origin of Product |
United States |
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